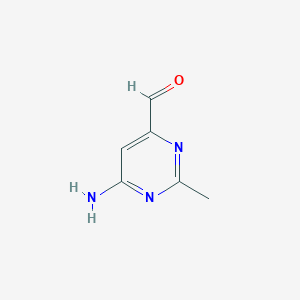![molecular formula C18H11NO4 B12906878 4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 62668-78-4](/img/structure/B12906878.png)
4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolones. This compound is known for its unique structural motif, which is found in various natural products and synthetic derivatives. It exhibits a wide range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves acid-catalyzed tandem reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Depending on the propargylic alcohol used, the reaction can proceed via a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization to form pyranoquinolones or via a Friedel–Crafts-type alkylation and 5-exo-dig ring closure to afford furoquinolones .
Industrial Production Methods
the synthesis methods used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyranoquinolones, hydroquinone derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production. These interactions contribute to its anticancer, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar structural motif and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives are also structurally related and possess similar pharmacological properties.
Uniqueness
4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
62668-78-4 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C18H11NO4/c20-15-13(10-6-2-1-3-7-10)18(22)23-16-11-8-4-5-9-12(11)19-17(21)14(15)16/h1-9,20H,(H,19,21) |
InChI Key |
FDZYCAVWIQPTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4NC3=O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


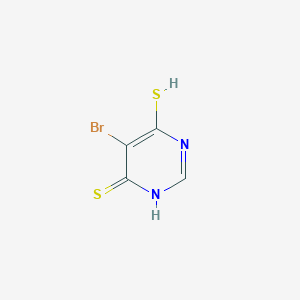


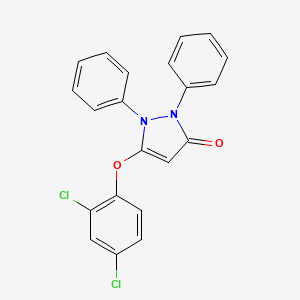

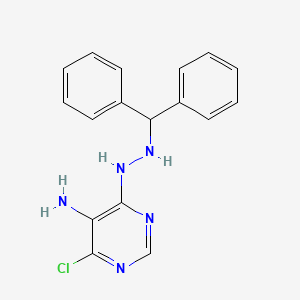
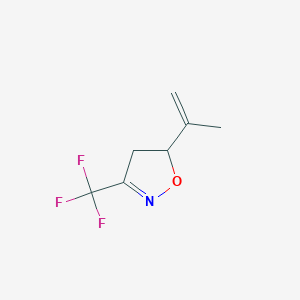


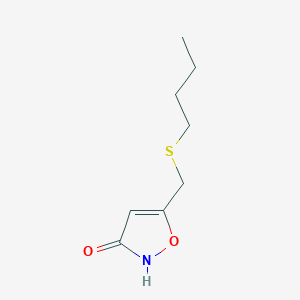
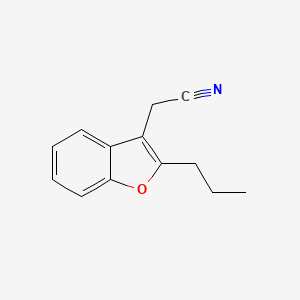
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
